molecular formula C18H20N2O4S2 B2632635 N-(2-methoxy-2-(thiophen-3-yl)ethyl)-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide CAS No. 1797278-21-7

N-(2-methoxy-2-(thiophen-3-yl)ethyl)-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide

Cat. No.: B2632635
CAS No.: 1797278-21-7
M. Wt: 392.49
InChI Key: WSTPIDBBGYSNPK-UHFFFAOYSA-N
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Description

N-(2-methoxy-2-(thiophen-3-yl)ethyl)-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide is a useful research compound. Its molecular formula is C18H20N2O4S2 and its molecular weight is 392.49. The purity is usually 95%.
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Scientific Research Applications

Chemical Properties and Polymorphism

Research highlights the significance of polymorphic modifications in compounds similar to N-(2-methoxy-2-(thiophen-3-yl)ethyl)-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide. Shishkina et al. (2018) investigated polymorphic forms of a 1H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide, noting strong diuretic properties and potential as a new hypertension remedy. The study discovered triclinic and monoclinic polymorphs, emphasizing the differences in molecular interactions and crystal packing, which could influence the chemical stability and bioavailability of related compounds Shishkina et al., 2018.

Synthesis and Structural Analysis

Another aspect of research focuses on the synthesis processes and structural analysis of related quinoline sulfonamides. A study by Hayun et al. (2012) describes the synthesis of a compound structurally akin to this compound through the reaction of 3-(4-methoxyphenyl)-2-styryl-4(3H)-quinazolinone with chlorosulfonic acid, followed by amidation. This process highlights the methodological approaches to designing compounds with potential pharmacological activities Hayun et al., 2012.

Application in Heterocyclic Chemistry Synthesis

Research by Kiruthika et al. (2014) explores a method for synthesizing pyrrolo-/indolo[1,2-a]quinolines from gem-dibromovinyls and sulphonamides, showcasing a unique approach to constructing complex heterocycles potentially relevant to the study of this compound. This methodology could be pivotal in generating derivatives with enhanced pharmacological profiles Kiruthika et al., 2014.

Antitubercular Activity and Synthesis Methods

Ukrainets et al. (2008) provided an improved method for preparing compounds within the same chemical family, focusing on their antitubercular activities. This research contributes to understanding how modifications to the quinoline core structure, similar to the target molecule, affect biological activity against tuberculosis, offering insights into the potential therapeutic applications Ukrainets et al., 2008.

Mechanism of Action

Biochemical Analysis

Biochemical Properties

N-(2-methoxy-2-(thiophen-3-yl)ethyl)-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, the thiophene ring is known for its ability to bind to enzyme active sites, potentially inhibiting or modulating their activity . The sulfonamide group can form hydrogen bonds with amino acid residues in proteins, affecting their conformation and function . These interactions highlight the compound’s potential as an enzyme inhibitor or modulator in biochemical pathways.

Cellular Effects

This compound influences various cellular processes. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism . The compound can modulate signaling pathways by interacting with key proteins and enzymes, leading to altered cellular responses. Additionally, it may influence gene expression by binding to transcription factors or other regulatory proteins, thereby affecting the transcription of specific genes . These cellular effects underscore the compound’s potential in therapeutic applications.

Molecular Mechanism

The molecular mechanism of this compound involves several key interactions at the molecular level. The compound can bind to biomolecules through hydrogen bonding, hydrophobic interactions, and van der Waals forces . It may inhibit or activate enzymes by binding to their active sites or allosteric sites, leading to changes in their catalytic activity . Additionally, the compound can influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcription of target genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function . Studies have shown that the compound remains stable under specific conditions, but it may degrade over time, leading to reduced efficacy . Long-term exposure to the compound in in vitro or in vivo studies has revealed potential changes in cellular function, highlighting the importance of understanding its temporal effects .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects without significant toxicity . At higher doses, it may cause adverse effects, including toxicity and organ damage . Understanding the dosage effects is crucial for determining the compound’s therapeutic window and ensuring its safe use in clinical applications .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body . The compound may affect metabolic flux and metabolite levels by modulating the activity of key enzymes in metabolic pathways . These interactions highlight the compound’s potential impact on metabolic processes and its relevance in pharmacokinetics .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by various factors. The compound may interact with transporters and binding proteins that facilitate its uptake and distribution . Additionally, its localization and accumulation within specific cellular compartments can affect its activity and function . Understanding the transport and distribution of the compound is essential for optimizing its therapeutic potential .

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Its localization within subcellular structures can influence its interactions with biomolecules and its overall efficacy . Understanding the subcellular localization of the compound is important for elucidating its mechanism of action and optimizing its therapeutic applications .

Properties

IUPAC Name

N-(2-methoxy-2-thiophen-3-ylethyl)-11-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-triene-6-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O4S2/c1-24-16(14-5-7-25-11-14)10-19-26(22,23)15-8-12-2-3-17(21)20-6-4-13(9-15)18(12)20/h5,7-9,11,16,19H,2-4,6,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSTPIDBBGYSNPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(CNS(=O)(=O)C1=CC2=C3C(=C1)CCN3C(=O)CC2)C4=CSC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.